![molecular formula C17H19NO2 B605195 6-(2,4-Dimethylphenyl)-2-ethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one CAS No. 1431641-29-0](/img/structure/B605195.png)
6-(2,4-Dimethylphenyl)-2-ethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ADX71743 is a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization.
Scientific Research Applications
Synthesis and Chemical Properties :
- Gentles et al. (1991) discussed the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues. These compounds, including derivatives similar to the mentioned chemical, have potential applications in neurological research (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
- Vaid et al. (2014) developed a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. This process has implications for the efficient production of related compounds (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
Biological Screening and Pharmacological Studies :
- Aziz‐ur‐Rehman et al. (2014) synthesized and estimated the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds exhibit moderate to good biological activities (Aziz‐ur‐Rehman, Ahmad, Abbasi, Siddiqui, Nafeesa, Sattar, Ahmed, & Afzal, 2014).
- Apparao et al. (2010) conducted a synthesis and biological evaluation of novel tetracyclic benzothiazepines, which showed antimicrobial and anti-inflammatory activities (Apparao, Peesapati, Rupavani, & Ramakrishna, 2010).
Chemical Complexation and Spectral Studies :
- Jarad et al. (2018) discussed the synthesis and spectral studies of heterocyclic azo dye complexes with some transition metals. This research contributes to our understanding of complexation involving similar compounds (Jarad, Majeed, & Hussein, 2018).
- Chen et al. (2007) explored zinc anilido-oxazolinate complexes as initiators for ring opening polymerization. These findings have implications for polymer science and materials engineering (Chi‐Tien Chen, Chan, Huang, Ming‐Tsz Chen, & Peng, 2007).
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZCQHJDFSOJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylphenyl)-2-ethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.